molecular formula C11H9FN2O2 B1322705 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 288251-65-0

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1322705
CAS No.: 288251-65-0
M. Wt: 220.2 g/mol
InChI Key: GKPPJKYOHIYGGZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a fluorophenyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of 4-fluorophenylhydrazine with 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives, such as:

Biological Activity

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows for various interactions with biological targets. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H15_{15}FN2_2O2_2
  • Molecular Weight : 316.32 g/mol
  • CAS Number : 288251-65-0

The compound features a fluorophenyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with target proteins.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has been reported to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may inhibit phosphodiesterases, which play a role in cellular signaling.
  • Modulation of Receptor Activity :
    • It may interact with certain receptors involved in inflammatory responses or pain pathways, suggesting potential applications in treating conditions like arthritis or neuropathic pain.
  • Antioxidant Properties :
    • Preliminary studies suggest that this compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound:

  • Case Study 1 : A study on the compound's effect on cancer cell lines demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

  • Case Study 2 : In an animal model of acute inflammation, administration of the compound resulted in significant reductions in edema and inflammatory cytokine levels. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

StudyFindingsReference
Study on Cancer Cell LinesInduced apoptosis in MCF-7 and PC-3 cells
Anti-inflammatory ModelReduced edema and cytokine levels
Enzyme InhibitionInhibited phosphodiesterase activity

Properties

IUPAC Name

2-(4-fluorophenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7-6-10(11(15)16)14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPPJKYOHIYGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623623
Record name 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288251-65-0
Record name 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 1-(4-fluorophenyl)-3-methylpyrazole-5-carboxylate (2 g) was dissolved in a mixed solvent of ethanol (10 ml) and water (10 ml) and sodium hydroxide (0.4 g) was added. The mixture was stirred at a refluxing temperature for 30 min. Ethanol was evaporated and to the residue was added dilute hydrochloric acid. The obtained solid was recrystallized from aqueous methanol solution to give the title compound (1.4 g), melting point: 188° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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